Undecanoic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

undecanoyl undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-3-5-7-9-11-13-15-17-19-21(23)25-22(24)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJTZXXNXZVULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC(=O)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174936 | |

| Record name | Undecanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2082-77-1 | |

| Record name | Undecanoic acid, anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecanoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

undecanoic anhydride chemical properties and formula

An In-depth Technical Guide to Undecanoic Anhydride: Properties, Reactivity, and Applications

Introduction

This compound (C₂₂H₄₂O₃) is a symmetrical acid anhydride derived from undecanoic acid. It serves as a highly versatile and reactive reagent in organic synthesis, primarily functioning as a potent acylating agent. Its long aliphatic chains impart significant lipophilicity, a characteristic that is leveraged in the synthesis of specialized chemical entities. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and key applications, with a particular focus on its relevance to researchers in materials science and drug development.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is established by its structure and standardized identifiers, which are crucial for regulatory compliance and scientific communication.

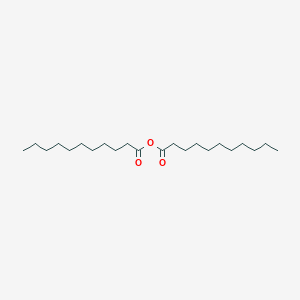

The structure consists of two undecanoyl groups linked by an oxygen atom. This anhydride linkage is the source of its reactivity, as the carbonyl carbons are highly electrophilic.

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and application conditions. These characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 354.6 g/mol | [1][3] |

| Appearance | White crystalline powder/solid at 25°C | [3] |

| Melting Point | 35 °C | [3] |

| Boiling Point | 382.8 °C at 760 mmHg | [3] |

| Density | 0.903 g/cm³ | [3] |

| Solubility | Insoluble in water (undergoes hydrolysis); Soluble in organic solvents (e.g., alcohols, ethers) | [3][4] |

Chemical Properties and Reactivity

As with other organic acid anhydrides, the chemistry of this compound is dominated by the reactivity of its two acyl groups attached to a central oxygen atom.[5] This structure renders the carbonyl carbons highly susceptible to nucleophilic attack.

Acylating Agent

This compound is an excellent reagent for introducing the undecanoyl group into various molecules.[2] This process, known as acylation, is fundamental to the synthesis of esters and amides. The reaction proceeds via nucleophilic acyl substitution, where a nucleophile (such as an alcohol or amine) attacks one of the electrophilic carbonyl carbons.[6]

-

Reaction with Alcohols (Esterification): Alcohols react with this compound to form an undecanoate ester and a molecule of undecanoic acid. This reaction is often catalyzed by a weak base like pyridine or N,N-dimethylaminopyridine (DMAP), which serves to activate the anhydride and neutralize the carboxylic acid byproduct.[5][7] (C₁₀H₂₁CO)₂O + R'OH → C₁₀H₂₁COOR' + C₁₀H₂₁COOH

-

Reaction with Amines (Amidation): Primary and secondary amines react similarly to yield N-substituted undecanamides and a carboxylate salt. A second equivalent of the amine is required to neutralize the undecanoic acid formed during the reaction.[7] (C₁₀H₂₁CO)₂O + 2 R'₂NH → C₁₀H₂₁CONR'₂ + C₁₀H₂₁COOH·R'₂NH

Hydrolysis

This compound reacts with water to hydrolyze back to two equivalents of undecanoic acid.[7] This reaction is typically slow at room temperature but can be accelerated by heat or catalysts.[8] Due to this reactivity, it is crucial to handle the anhydride under anhydrous (dry) conditions to prevent degradation.[9]

Synthesis of this compound

Symmetrical anhydrides are typically synthesized through the dehydration of the corresponding carboxylic acid.[10] This can be achieved by heating the carboxylic acid with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀). Another common laboratory method involves the reaction of an acid chloride (undecanoyl chloride) with the sodium salt of the carboxylic acid (sodium undecanoate).[7]

Applications in Research and Drug Development

The versatile nature of this compound makes it a valuable tool in several scientific fields.

-

Pharmaceutical Synthesis: It is used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] By acylating a parent molecule, its lipophilicity can be increased, potentially altering its pharmacokinetic profile, such as absorption or duration of action. The synthesis of anhydride prodrugs of agents like ibuprofen has been explored to achieve extended drug action.[11]

-

Materials Science: The anhydride functionality is employed in the modification of polymers and surfaces.[2] For example, it can be used to graft long aliphatic chains onto polymer backbones, thereby modifying their surface properties to enhance hydrophobicity or compatibility with other materials.

-

Specialty Chemicals: It is a precursor in the manufacturing of fragrances, photosensitive materials, coatings, and plastic additives.[2][3]

Experimental Protocol: Synthesis of an Ester via Acylation

This section provides a representative, step-by-step protocol for the synthesis of an ester using this compound. This protocol is a self-validating system; successful ester formation confirms the reactivity and purity of the anhydride.

Objective: To synthesize Ethyl undecanoate from this compound and ethanol.

Materials:

-

This compound (1.0 eq)

-

Anhydrous ethanol (1.2 eq)

-

Pyridine (1.5 eq)

-

Anhydrous diethyl ether (as solvent)

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Methodology:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

Addition of Reagents: To the stirred solution, add pyridine (1.5 eq) followed by the slow, dropwise addition of anhydrous ethanol (1.2 eq). The use of pyridine is critical as it acts as a nucleophilic catalyst and neutralizes the undecanoic acid byproduct, driving the reaction to completion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting anhydride spot has been completely consumed.

-

Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution (to remove pyridine), saturated NaHCO₃ solution (to remove unreacted undecanoic acid), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude ethyl undecanoate can be purified by column chromatography or distillation to yield the final product.

Workflow for Ester Synthesis

The following diagram illustrates the logical flow of the esterification protocol described above.

Caption: Workflow for the synthesis of an ester using this compound.

Safety and Handling

This compound is a corrosive chemical that can cause burns.[9] It is imperative to handle it with appropriate personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and a lab coat.[9] All manipulations should be performed within a chemical fume hood to avoid inhalation of any dust or vapors.[9] The compound is reactive with water and should be stored in a tightly sealed container in a cool, dry place, away from moisture.[9]

Spectroscopic Data

Characterization of this compound and its reaction products relies on standard analytical techniques.

-

Infrared (IR) Spectroscopy: As a characteristic feature of anhydrides, its IR spectrum exhibits two distinct carbonyl (C=O) stretching peaks, typically found between 1750 and 1850 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the C=O bonds.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure, showing characteristic signals for the aliphatic chain.

-

Mass Spectrometry (MS): Mass spectrometry data for this compound is available and can be used to confirm its molecular weight and fragmentation pattern.[1]

Conclusion

This compound is a valuable and reactive building block in modern organic synthesis. Its well-defined chemical properties, centered around its function as an acylating agent, enable the straightforward synthesis of a wide range of esters, amides, and other derivatives. For researchers in drug development and materials science, its ability to introduce a long, lipophilic undecanoyl moiety provides a powerful strategy for modifying the physicochemical properties of target molecules. Proper handling and an understanding of its reactivity are essential for its safe and effective use in the laboratory.

References

- Material Safety Data Sheet - N-Decanoic Anhydride, 98%. Cole-Parmer.

- Decanoic anhydride. NIST WebBook.

- This compound | C22H42O3 | CID 74961.

- Decanoic anhydride | CAS#:2082-76-0. Chemsrc.

- This compound | 2082-77-1. Aaronchem.

- This compound Cas2082-77-1. Tradeindia.

- UNDECANOIC ACID. CAMEO Chemicals, NOAA.

- Safety D

- SAFETY D

- SAFETY D

- Undecanoic acid. Santa Cruz Biotechnology.

- Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections.

- Organic acid anhydride. Wikipedia.

- How to make anhydride

- Anhydride Functional Group: Structure, Example, & Reactions. Chemistry Learner.

- 22.5: Acid Anhydride Chemistry. Chemistry LibreTexts.

- Properties of Anhydrides. Chemistry LibreTexts.

- Anhydride Prodrugs for Nonsteroidal Anti-Inflammatory Drugs.

- The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online.

- Acetic Anhydride. Celanese.

Sources

- 1. This compound | C22H42O3 | CID 74961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2082-77-1 | MFCD00376031 | this compound [aaronchem.com]

- 3. This compound Cas2082-77-1 - Boiling Point: 382.8a Cat760mmhg at Best Price in Handan | Handan Huajun Chemicals Co., Ltd. [tradeindia.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic acid anhydride - Wikipedia [en.wikipedia.org]

- 6. Anhydride Functional Group: Structure, Example, & Reactions [chemistrylearner.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. celanese.com [celanese.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. How to make anhydride from carboxylic acid? - askIITians [askiitians.com]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

Synthesis of Undecanoic Anhydride from Undecanoic Acid: An In-depth Technical Guide for Pharmaceutical Research and Development

Foreword: The Strategic Importance of Undecanoic Anhydride in Modern Drug Development

This compound, the symmetrical anhydride of the C11 saturated fatty acid, undecanoic acid, is emerging as a molecule of significant interest for researchers, scientists, and drug development professionals. Its utility extends beyond a simple chemical intermediate; it serves as a versatile tool in the synthesis of specialized esters and amides and is finding increasing application in the modification of polymers and surfaces.[1] In the pharmaceutical landscape, the anhydride functional group provides a powerful platform for the development of prodrugs, enabling the modulation of drug release profiles, enhancing bioavailability, and mitigating adverse effects associated with the parent drug molecule.[2][3] This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of this compound from its parent carboxylic acid, grounded in established chemical principles and tailored for a laboratory setting focused on drug discovery and development.

Foundational Principles: Understanding the Conversion of Carboxylic Acids to Anhydrides

The synthesis of an acid anhydride from a carboxylic acid is fundamentally a dehydration reaction. Two molecules of the carboxylic acid condense to form the anhydride linkage with the elimination of a molecule of water. However, the direct thermal dehydration of most carboxylic acids requires impractically high temperatures, often leading to decomposition.[2] Therefore, laboratory syntheses rely on the activation of the carboxylic acid moiety to facilitate the formation of the anhydride bond under milder conditions. The choice of synthetic strategy is dictated by factors such as the scale of the reaction, the desired purity of the final product, and the sensitivity of other functional groups that may be present in more complex substrates.

This guide will focus on two primary, reliable methods for the synthesis of this compound:

-

Method A: Dehydration using Dicyclohexylcarbodiimide (DCC) - A mild and efficient method, ideal for small to medium-scale laboratory preparations, that proceeds at room temperature.

-

Method B: Reaction with Acetic Anhydride - A classical approach that is effective for the synthesis of symmetrical anhydrides of long-chain fatty acids.

Synthetic Methodologies: A Practical Approach

Method A: Dicyclohexylcarbodiimide (DCC) Mediated Dehydration

The use of dicyclohexylcarbodiimide (DCC) as a dehydrating agent is a cornerstone of modern organic synthesis, particularly in peptide coupling and esterification reactions.[4][5] The underlying principle of this method is the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a second molecule of the carboxylic acid, leading to the formation of the symmetrical anhydride and the insoluble dicyclohexylurea (DCU) byproduct.

Experimental Protocol: Synthesis of this compound using DCC

Materials:

-

Undecanoic Acid (98%+)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Carbon Tetrachloride (or Dichloromethane)

-

Anhydrous Diethyl Ether

-

Silica Gel for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve undecanoic acid (2 equivalents) in anhydrous carbon tetrachloride (or dichloromethane) to a concentration of approximately 0.4 M.

-

Addition of DCC: To the stirred solution of undecanoic acid at room temperature, add a solution of DCC (1 equivalent) in a minimal amount of the same anhydrous solvent dropwise over 10-15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting undecanoic acid and the formation of a new, less polar spot corresponding to this compound. The reaction is typically complete within 1-2 hours.[6]

-

Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by vacuum filtration. The filter cake is washed with a small portion of fresh anhydrous solvent.

-

Isolation of Crude Product: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The exclusion of moisture is critical to prevent the hydrolysis of the reactive O-acylisourea intermediate and the final anhydride product back to the carboxylic acid.

-

Solvent Choice: Carbon tetrachloride or dichloromethane are excellent choices due to their inert nature and ability to dissolve the reactants while facilitating the precipitation of the DCU byproduct.

-

Stoichiometry: A 2:1 molar ratio of undecanoic acid to DCC ensures that the carboxylic acid is available to act as the nucleophile to form the symmetrical anhydride.

Visualizing the DCC-Mediated Synthesis:

Caption: DCC-mediated synthesis of this compound.

Method B: Dehydration using Acetic Anhydride

This method relies on the principle of anhydride exchange. Undecanoic acid is first reacted with an excess of a more volatile anhydride, typically acetic anhydride, to form a mixed anhydride. Subsequent heating under vacuum removes the more volatile acetic acid and any remaining acetic anhydride, driving the equilibrium towards the formation of the desired symmetrical this compound. This method is particularly amenable to larger scale preparations.

Experimental Protocol: Synthesis of this compound using Acetic Anhydride

Materials:

-

Undecanoic Acid (98%+)

-

Acetic Anhydride (reagent grade)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine undecanoic acid and a molar excess of acetic anhydride (e.g., 1.5 to 2 equivalents).

-

Heating: Heat the reaction mixture to reflux (approximately 140°C) for 1-2 hours.

-

Removal of Volatiles: After the initial reflux period, arrange the apparatus for vacuum distillation. Gradually apply vacuum and continue heating to distill off the acetic acid byproduct and the excess acetic anhydride.

-

Isolation of Crude Product: The remaining residue in the distillation flask is the crude this compound.

Causality Behind Experimental Choices:

-

Excess Acetic Anhydride: Using an excess of acetic anhydride ensures the complete conversion of the undecanoic acid to the mixed anhydride initially.

-

Vacuum Distillation: The application of vacuum is crucial for removing the lower-boiling acetic acid and acetic anhydride at a temperature that avoids the decomposition of the desired product.

Visualizing the Acetic Anhydride Method Workflow:

Caption: Workflow for this compound synthesis via acetic anhydride.

Purification of this compound

The purity of this compound is paramount for its successful application in subsequent synthetic steps, particularly in a pharmaceutical context. The primary impurities to be removed are residual starting material (undecanoic acid) and, in the case of the DCC method, any soluble urea byproducts.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[5] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at its boiling point.

For a long-chain aliphatic molecule like this compound, a non-polar or moderately polar solvent is likely to be effective. A good starting point for solvent screening would be a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent such as ethyl acetate or acetone.[7]

General Protocol for Recrystallization:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents and solvent mixtures at room temperature and upon heating.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot recrystallization solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Vacuum Distillation

For liquid or low-melting solid anhydrides, vacuum distillation is an excellent purification method.[8][9] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition. The boiling point of this compound at atmospheric pressure is high, making vacuum distillation the preferred method for its purification on a larger scale. The exact boiling point will depend on the applied pressure, which can be estimated using a nomograph.[8]

Characterization of this compound

Confirmation of the successful synthesis and purification of this compound requires thorough analytical characterization. The following techniques are indispensable:

Spectroscopic Analysis

| Technique | Expected Observations for this compound | Comparison with Undecanoic Acid |

| Infrared (IR) Spectroscopy | Two characteristic strong C=O stretching bands around 1820 cm⁻¹ and 1750 cm⁻¹. The presence of two bands is a hallmark of an anhydride.[10][11][12] A C-O stretching band is also expected in the 1300-1000 cm⁻¹ region. | Undecanoic acid shows a broad O-H stretch from ~3300-2500 cm⁻¹ and a single C=O stretch around 1710 cm⁻¹. |

| ¹H NMR Spectroscopy | The α-protons (adjacent to the carbonyl groups) will be deshielded and appear as a triplet around δ 2.2-2.5 ppm. The rest of the aliphatic chain will show characteristic multiplets between δ 0.8-1.7 ppm. | The α-protons of undecanoic acid appear at a similar chemical shift. The most significant difference is the absence of the acidic proton of the carboxylic acid, which is typically a broad singlet at high delta values. |

| ¹³C NMR Spectroscopy | The carbonyl carbon will appear significantly downfield, typically in the range of δ 160-175 ppm.[13] The α-carbon will be in the range of δ 30-40 ppm, with the remaining aliphatic carbons appearing further upfield. | The carbonyl carbon of undecanoic acid is also in a similar downfield region. |

Physical Properties

The physical properties of the synthesized this compound should be compared with literature values to confirm its identity and purity.

| Property | Value for this compound |

| Molecular Formula | C₂₂H₄₂O₃ |

| Molecular Weight | 354.57 g/mol |

| CAS Number | 2082-77-1[14] |

| Appearance | White solid or colorless liquid (depending on purity and temperature) |

Applications in Drug Development

The anhydride linkage in this compound offers a hydrolytically labile handle that can be exploited in various drug delivery strategies.

-

Prodrug Design: Carboxylic acid-containing drugs can be converted to their corresponding mixed anhydrides with undecanoic acid. This can mask the acidic group, potentially reducing gastrointestinal irritation, and the lipophilic undecanoyl chain can enhance membrane permeability and absorption.[2][3] The anhydride bond is designed to be cleaved in vivo, releasing the active drug.

-

Controlled Release Systems: this compound can be used as a monomer or cross-linking agent in the synthesis of biodegradable polyanhydrides. These polymers are surface-eroding, providing a zero-order release kinetic for encapsulated therapeutic agents.[15] The rate of drug release can be tuned by altering the hydrophobicity of the polymer backbone, to which this compound can contribute.

Conclusion

The synthesis of this compound from undecanoic acid is a readily achievable transformation in a well-equipped organic chemistry laboratory. The choice between the DCC-mediated and acetic anhydride methods will depend on the specific requirements of the research, including scale and desired purity. Thorough purification and characterization are essential to ensure the quality of the anhydride for its intended applications in pharmaceutical research and drug development. The versatility of the anhydride functional group, particularly in the context of prodrug design and controlled release, underscores the importance of mastering its synthesis and handling.

References

-

SpectraBase. (n.d.). Undecanoic acid. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]

-

Chegg. (2021, April 11). Solved Provided below is the 13C-NMR spectrum of the. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

PubMed. (n.d.). Poly(sebacic anhydride) nanocapsules as carriers: effects of preparation parameters on properties and release of doxorubicin. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002107). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032523). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032523). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

-

ResearchGate. (2025, September 20). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 5.4A: Overview of Vacuum Distillation. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

-

PubMed Central. (n.d.). Anhydride Prodrug of Ibuprofen and Acrylic Polymers. Retrieved from [Link]

-

Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]

-

Scribd. (n.d.). IR Peaks for Cyclic Anhydride Hydrolysis | PDF. Retrieved from [Link]

-

Spectroscopy Online. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

YouTube. (2024, June 17). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Acid Anhydrides Guide | PDF | Distillation | Chlorine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]

-

ResearchGate. (2025, August 5). (PDF) Anhydride Prodrugs for Nonsteroidal Anti-Inflammatory Drugs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Fatty Acid Anhydride Synthesis Method | PDF | Functional Group | Chemical Compounds. Retrieved from [Link]

-

Slideshare. (n.d.). 8. DCC | PDF. Retrieved from [Link]

- Google Patents. (n.d.). US4046807A - Process for preparing acetic anhydride.

-

ResearchGate. (n.d.). 5. 1 H-NMR stacked spectra of 10-undecenoic acid, 10-undecenoyl azide.... Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of acetic anhydride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

Sources

- 1. 2082-77-1 | MFCD00376031 | this compound [aaronchem.com]

- 2. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 8. DCC | PDF [slideshare.net]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Purification [chem.rochester.edu]

- 9. echemi.com [echemi.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Solved Provided below is the 13C-NMR spectrum of the | Chegg.com [chegg.com]

- 14. This compound | C22H42O3 | CID 74961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Poly(sebacic anhydride) nanocapsules as carriers: effects of preparation parameters on properties and release of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Melting Point of Undecanoic Anhydride for Researchers and Drug Development Professionals

Undecanoic anhydride (CAS No. 2082-77-1) is a symmetrical anhydride of undecanoic acid, a saturated fatty acid.[1][2] Its utility in organic synthesis, particularly in the preparation of esters and amides, makes it a compound of interest in pharmaceutical and chemical research. A thorough understanding of its physical properties is paramount for its effective application, with the melting point being a critical parameter for identification, purity assessment, and process control.

Core Physical Properties of this compound

A precise understanding of a compound's physical characteristics is the bedrock of its application in research and development. This compound is a white, crystalline powder at room temperature.[1] Key identifiers and properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2082-77-1 | [1][2][3] |

| Molecular Formula | C₂₂H₄₂O₃ | [2] |

| Molecular Weight | 354.57 g/mol | [4] |

| Melting Point | 36-38 °C | [5] |

| Boiling Point | 382.8 °C at 760 mmHg | [1] |

The Significance of the Melting Point in Scientific Applications

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of the purity of the compound. Impurities tend to depress and broaden the melting range, a phenomenon known as melting point depression. Therefore, accurate determination of the melting point is not merely a physical measurement but a crucial analytical technique to ascertain the purity of this compound before its use in sensitive applications such as drug synthesis.

The relatively low melting point of this compound (36-38 °C) indicates that the intermolecular forces holding the crystal lattice together are weaker than those in higher melting solids.[5] This property influences its solubility in various organic solvents and its reactivity in chemical transformations.

Experimental Determination of Melting Point: A Validated Protocol

The following section details a robust, self-validating protocol for the determination of the melting point of this compound. This methodology is designed to ensure accuracy and reproducibility, cornerstones of scientific integrity.

Principle

The melting point is determined by heating a small, powdered sample of the substance in a capillary tube and observing the temperature range over which the solid melts completely. A slow and controlled heating rate is crucial for an accurate determination.

Materials and Apparatus

-

This compound (high purity)

-

Melting point apparatus (e.g., Electrothermal Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

-

Calibrated thermometer or digital temperature probe

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind any large crystals using a clean, dry mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to compact the powder at the bottom. The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Insert the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Approximate Melting Point Determination (Rapid Scan):

-

If the approximate melting point is unknown, perform a rapid heating of the sample (e.g., 10-15 °C per minute).

-

Note the temperature at which the sample begins to melt and the temperature at which it is completely molten. This provides a rough estimate of the melting range.

-

-

Accurate Melting Point Determination (Slow Scan):

-

Allow the apparatus to cool to at least 10-15 °C below the approximate melting point observed in the rapid scan.

-

Insert a fresh capillary tube with the sample.

-

Heat the sample at a slow, controlled rate of 1-2 °C per minute.

-

Carefully observe the sample. Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating at the same slow rate and record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting point range is reported as T₁ - T₂.

-

-

Validation and Repetition:

-

To ensure the trustworthiness of the result, repeat the accurate melting point determination at least two more times with fresh samples.

-

The results should be consistent within a narrow margin (e.g., ± 0.5 °C).

-

Causality Behind Experimental Choices

-

Fine Powder: Using a finely powdered sample ensures uniform heat distribution throughout the sample, leading to a sharper and more accurate melting point reading.

-

Slow Heating Rate: A slow heating rate (1-2 °C per minute) allows the temperature of the sample and the thermometer to remain in equilibrium, preventing an overestimation of the melting point.

-

Repetition: Repeating the measurement validates the result and minimizes the impact of random errors.

Visualizing the Workflow

The logical flow of the melting point determination protocol can be visualized as follows:

Caption: Experimental workflow for the determination of the melting point of this compound.

Logical Relationship of Purity and Melting Point

The relationship between the purity of this compound and its observed melting point is a fundamental concept in physical chemistry.

Caption: Logical relationship between purity and melting point characteristics.

Conclusion

The melting point of this compound is a critical physical property that serves as an essential indicator of its identity and purity. The established melting point of 36-38 °C provides a benchmark for researchers and drug development professionals.[5] By adhering to the detailed and validated experimental protocol outlined in this guide, scientists can confidently assess the quality of their this compound samples, ensuring the reliability and reproducibility of their research and development endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Tradeindia. This compound Cas2082-77-1 - Boiling Point: 382.8a Cat760mmhg. [Link]

-

NIST. Decanoic anhydride. NIST Chemistry WebBook. [Link]

-

ChemSigma. 2082-77-1 this compound. [Link]

-

Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174–175. [Link]

-

PubChem. Undecanoic Acid. National Center for Biotechnology Information. [Link]

-

NIST. Undecanoic acid. NIST Chemistry WebBook. [Link]

- Google Patents.

-

Kumar, R., & Singh, A. (2018). Analysis of fatty acid anhydrides and polyanhydrides. ResearchGate. [Link]

-

Al-Zoubi, M. S., & Al-Adham, M. A. (2020). Preparation and Characterization of Polyanhydride Terminated with Oleic Acid Extracted from Olive Mills Waste. Polymers, 12(11), 2549. [Link]

-

Cheméo. Chemical Properties of Undecanoic acid (CAS 112-37-8). [Link]

Sources

- 1. This compound Cas2082-77-1 - Boiling Point: 382.8a Cat760mmhg at Best Price in Handan | Handan Huajun Chemicals Co., Ltd. [tradeindia.com]

- 2. 2082-77-1 | MFCD00376031 | this compound [aaronchem.com]

- 3. 2082-77-1 this compound [chemsigma.com]

- 4. Page loading... [wap.guidechem.com]

- 5. molbase.com [molbase.com]

A Technical Guide to the Solubility of Undecanoic Anhydride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of undecanoic anhydride in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a deeper understanding of the physicochemical principles governing solubility. We will explore the interplay between solute and solvent properties, the critical distinction between dissolution in inert and reactive solvents, and provide a robust experimental protocol for determining precise solubility in your own laboratory setting. This guide is grounded in established chemical principles and supported by data from analogous compounds to provide actionable insights for your research and development endeavors.

Introduction to this compound: A Key Synthetic Intermediate

This compound (CAS No. 2082-77-1) is a symmetrical anhydride derived from undecanoic acid.[1] It is a versatile reagent in organic synthesis, primarily utilized for the introduction of the undecanoyl group into various molecules through acylation reactions.[2] Its applications are found in the synthesis of pharmaceuticals, fragrances, and specialty chemicals where modification of a molecule's lipophilicity or the introduction of a long alkyl chain is desired.[2]

A thorough understanding of its solubility is paramount for its effective use, influencing reaction kinetics, purification strategies, and formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₂O₃ | [1] |

| Molecular Weight | 354.6 g/mol | [1] |

| Appearance | White crystalline powder (at 25°C) | [3] |

| Melting Point | ~35 °C | [3] |

| Boiling Point | 382.8 °C at 760 mmHg | [3] |

| Computed XLogP3-AA | 9.1 | [1] |

The large, nonpolar character, indicated by the high XLogP3 value, is the primary determinant of its solubility behavior, suggesting a preference for nonpolar organic solvents.

The Science of Solubility: A First-Principles Approach

The adage "like dissolves like" is the foundational principle of solubility. For this compound, this means its large, hydrophobic alkyl chains dictate a high affinity for solvents with similar characteristics.

-

Van der Waals Forces : The dominant intermolecular forces at play between this compound and nonpolar solvents are London dispersion forces. The long C10 alkyl chains provide a large surface area for these interactions.

-

Polarity and Dipole-Dipole Interactions : The anhydride functional group introduces a polar component to the molecule. This allows for dipole-dipole interactions with polar aprotic solvents.

-

Hydrogen Bonding : this compound itself lacks hydrogen bond donors. It can act as a hydrogen bond acceptor at its carbonyl oxygens, but this is a weaker interaction compared to compounds with hydroxyl or amine groups.

This combination of a large nonpolar structure with a moderately polar functional group results in a broad range of solubility in organic solvents, but very poor solubility in water.

Solubility Profile in Aprotic Organic Solvents

While specific quantitative solubility data for this compound is not extensively published, a reliable qualitative and semi-quantitative profile can be constructed based on its structure and the known solubility of analogous long-chain fatty acids and other anhydrides.

Table 2: Predicted Solubility of this compound in Common Aprotic Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale and Expert Insights |

| Nonpolar Aliphatic | Hexane, Heptane | High | The long alkyl chains of this compound are highly compatible with the nonpolar nature of aliphatic hydrocarbons. Strong van der Waals interactions are expected to lead to good solvation. |

| Nonpolar Aromatic | Toluene, Benzene | High | Similar to aliphatic solvents, aromatic solvents are nonpolar and will effectively solvate the alkyl portions of the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | These solvents have the ability to solvate both the nonpolar alkyl chains and, to some extent, the polar anhydride group. Chloroform, in particular, is an excellent solvent for many lipids and long-chain compounds.[3] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for a wide range of organic compounds. Their moderate polarity and ability to engage in weak dipole-dipole interactions make them suitable for dissolving this compound. A product data sheet notes solubility in ethers.[3] |

| Esters | Ethyl Acetate | High | Ethyl acetate is a moderately polar solvent that is an excellent choice for many organic transformations involving anhydrides. Analogous anhydrides, like maleic anhydride, show good solubility in ethyl acetate.[4] |

| Ketones | Acetone | High | Acetone is a polar aprotic solvent capable of dissolving a wide array of organic compounds. The high solubility of undecanoic acid in acetone suggests the anhydride will also be highly soluble.[3] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These highly polar solvents are powerful dissolvers. While the nonpolar tails of the anhydride might limit ultimate solubility compared to more polar solutes, the solubility of undecanoic acid in these solvents is good (10-25 mg/mL), suggesting the anhydride will also be soluble.[5] Anhydrides are generally stable in DMSO.[6] |

Disclaimer: The solubilities listed above are predictions based on chemical principles and data from analogous compounds. For precise applications, experimental verification is strongly recommended.

A Critical Consideration: Reactivity in Protic Solvents

It is imperative to distinguish between true solubility and solubility accompanied by reaction (solvolysis). Acid anhydrides are reactive electrophiles that will undergo nucleophilic acyl substitution with protic solvents.

Caption: Reactivity of this compound with protic solvents.

-

Water : this compound is not considered soluble in water as it readily hydrolyzes to form two equivalents of undecanoic acid.[7] This reaction may be slow initially due to the low miscibility of the anhydride.

-

Alcohols (e.g., Ethanol, Methanol) : While a product data sheet mentions solubility in alcohols, this is a reactive process.[3] The anhydride will react with alcohols to form an ester (ethyl undecanoate or methyl undecanoate) and one equivalent of undecanoic acid.[8] This is a critical consideration for any process involving alcoholic solvents, as the starting material is consumed.

-

Amines (Primary and Secondary) : Amines are strong nucleophiles that will rapidly react with this compound to form the corresponding amide and a carboxylate salt.[9]

Therefore, for applications where the integrity of the anhydride is required, the use of aprotic solvents is mandatory.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For applications demanding precise solubility values, the isothermal shake-flask method is the gold standard.[10] This protocol is designed to establish the equilibrium solubility of this compound in a chosen aprotic solvent at a specific temperature.

Sources

- 1. This compound | C22H42O3 | CID 74961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2082-77-1 | MFCD00376031 | this compound [aaronchem.com]

- 3. Undecanoic Acid | C11H22O2 | CID 8180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Maleic Anhydride | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ヘキサン酸無水物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Commercial Sources and Purity of Undecanoic Anhydride

Abstract

Undecanoic anhydride (CAS No: 2082-77-1) is a critical reagent in organic synthesis, particularly valued in the pharmaceutical and specialty chemical industries for its role in acylation reactions to produce esters and amides.[1] The success, reproducibility, and safety of these synthetic routes are directly contingent on the purity and quality of the starting anhydride. This guide provides an in-depth analysis of the commercial landscape for this compound, detailing supplier grades, typical purity levels, and the critical analytical methodologies required to verify its quality. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals to inform procurement decisions and establish robust quality control protocols.

Introduction: The Role of this compound in Synthesis

This compound, with the molecular formula C22H42O3, is the symmetrical anhydride of undecanoic acid.[2] Its primary utility lies in its function as a potent acylating agent. In drug development and fine chemical synthesis, it is employed to introduce the undecanoyl group into molecules, a common motif in active pharmaceutical ingredients (APIs), prodrugs, and various organic intermediates.[3] The anhydride is often preferred over the corresponding acyl chloride due to its lower volatility, reduced corrosiveness, and the absence of halogenated byproducts. However, its reactivity also makes it susceptible to hydrolysis, necessitating careful evaluation of its purity upon sourcing and before use.

The principal impurity of concern is undecanoic acid (CAS No: 112-37-8), the product of hydrolysis. The presence of this acid can interfere with reaction stoichiometry, alter reaction kinetics, and complicate downstream purification processes. Therefore, a thorough understanding of available commercial grades and the means to independently verify purity is paramount for any laboratory using this reagent.

Commercial Availability and Supplier Grades

This compound is available from a range of chemical suppliers, catering to different scales and quality requirements, from research-grade quantities (milligrams to grams) to industrial or bulk quantities (kilograms).[1][3] The purity offered by these suppliers typically ranges from 95% to over 99%.

It is crucial for researchers to look beyond the percentage purity stated on the label and scrutinize the accompanying Certificate of Analysis (CoA). A CoA is a batch-specific legal document that provides detailed data on the identity, quality, and compliance with set standards.[4][5] For critical applications, such as those under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP), the CoA is an indispensable document.[5]

Table 1: Comparison of Representative Commercial Sources for this compound

| Supplier Category | Typical Stated Purity | Common Grades Offered | Key Documentation Provided | Target Audience |

| Major Research Chemical Suppliers (e.g., Sigma-Aldrich, TCI, Alfa Aesar) | ≥95% - 98% | Reagent Grade, Technical Grade | Certificate of Analysis (CoA), Safety Data Sheet (SDS) | Academic Research, R&D Labs |

| Specialty & Bulk Manufacturers (e.g., Aaronchem, Handan Huajun)[1][3] | 95% - ≥99%[1][3] | Technical Grade, Industrial Grade, Custom Synthesis | Batch-specific CoA, SDS | Pharmaceutical Manufacturing, Industrial Synthesis |

| Analytical Standard Suppliers (e.g., MedChemExpress - for parent acid)[6] | ≥99.0% (for parent acid)[6] | Analytical Standard | Certified CoA with detailed analytical results | Quality Control Labs, Analytical R&D |

Disclaimer: This table is illustrative. Researchers must consult specific supplier documentation for the most current and accurate information.

Understanding and Verifying Purity: Key Analytical Techniques

The stated purity on a supplier's bottle is a starting point. Due to the hygroscopic nature of anhydrides, in-house verification is a critical step to ensure the reagent's quality has not degraded during storage.

The Primary Impurity: Undecanoic Acid

The most common impurity is undecanoic acid, formed by the reaction of the anhydride with water. This process is often slow with ambient moisture but can be accelerated by improper storage.

dot graph { layout=neato; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

A [label="this compound\n(C22H42O3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Water\n(H2O)", fillcolor="#F1F3F4"]; C [label="Undecanoic Acid\n(2x C11H22O2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -- B [label="Hydrolysis", len=2.0]; B -- C [style=invis, len=0.1]; A -- C [label=" Degradation Product ", len=2.5, style=dashed, color="#5F6368"]; } dot Figure 1: Hydrolysis of this compound.

Recommended Analytical Workflow

A multi-step analytical approach is recommended to establish a comprehensive purity profile for incoming this compound.

Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds, making it ideal for analyzing fatty acids and their derivatives.[7][8][9] When coupled with a mass spectrometer (MS), it allows for both quantification of the anhydride and identification of potential impurities.[8]

Objective: To determine the purity of this compound and identify related impurities.

Principle: The sample is volatilized and separated on a chromatographic column. The anhydride and its potential impurities (like undecanoic acid) will have different retention times. For accurate quantification of the acid, it is often derivatized to its more volatile methyl ester (undecanoic acid methyl ester, UAME). However, for a direct purity assessment of the anhydride itself, derivatization may not be necessary if a suitable high-temperature column is used.

Methodology:

-

Standard Preparation:

-

Prepare a certified analytical standard of undecanoic acid (≥99.0% purity) at a known concentration in a suitable solvent (e.g., dichloromethane or hexane).

-

Prepare a stock solution of the this compound batch to be tested at a known concentration in the same solvent.

-

-

Instrumentation (Representative Parameters): [2]

-

GC System: Agilent 8890 or equivalent with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

-

Column: A polar stationary phase column, such as a DB-WAX or FFAP, is often used for fatty acid analysis. A length of 30 m, 0.25 mm ID, and 0.25 µm film thickness is typical.

-

Injector: Split/Splitless inlet at 250°C.

-

Oven Program:

-

Initial Temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 240°C.

-

Hold: 10 minutes at 240°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

FID Detector: 260°C.

-

MS Detector (for identification):

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 40-500 m/z.

-

-

-

Analysis:

-

Inject 1 µL of the undecanoic acid standard to determine its retention time.

-

Inject 1 µL of the this compound sample.

-

Identify the peaks by comparing retention times and mass spectra to reference libraries and the injected standard. The anhydride will typically show a characteristic mass spectrum. Undecanoic acid will elute as a separate peak.

-

-

Calculation of Purity:

-

The purity is calculated based on the peak area percentage from the FID chromatogram.

-

Purity (%) = (Area of Anhydride Peak / Total Area of All Peaks) * 100

-

Causality and Trustworthiness: This protocol establishes a self-validating system. Running a known standard confirms system suitability and retention time. The MS detector provides authoritative identification of the main peak and any impurities, ensuring that the peak assigned to the anhydride is not a co-eluting artifact.[10]

Storage and Handling: Preserving Purity

Proper storage is critical to prevent the degradation of this compound. The primary goal is to minimize its exposure to moisture.

-

Container: Store in the original, tightly sealed container. If the original container is compromised, transfer to a brown glass bottle with a tight-fitting cap, preferably with a PTFE liner.[11]

-

Atmosphere: For long-term storage or high-purity requirements, flushing the container with an inert gas like nitrogen or argon before sealing is highly recommended.

-

Environment: Store in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, bases, and alcohols.[12][13]

-

Handling: Open containers in a low-humidity environment, such as a glove box or under a stream of dry nitrogen, if possible. Quickly dispense the required amount and promptly reseal the container.

Conclusion

The selection and use of this compound in research and development, particularly within the pharmaceutical sector, demand rigorous attention to its source and purity. While commercial suppliers offer various grades, the inherent reactivity of the anhydride necessitates that scientists act as the final arbiters of quality. By critically evaluating supplier documentation, implementing a robust in-house analytical workflow centered on techniques like GC-MS, and adhering to strict storage and handling protocols, researchers can ensure the integrity of their starting materials. This diligence is fundamental to achieving reliable, reproducible, and successful synthetic outcomes.

References

-

Tradeindia. This compound Cas 2082-77-1. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

Blotter Chemical. The Role of Undecanoic Acid in Organic Synthesis and Research. [Link]

-

ResearchGate. The gas chromatograph in practical analyses of common and uncommon fatty acids for the 21st century. [Link]

- Google Patents.

-

Impact Solutions. Fatty Acids Analysis by Gas Chromatography. [Link]

-

INEOS Group. Safety data sheet - acetic anhydride. [Link]

-

Carl ROTH. Safety Data Sheet: Acetic acid anhydride. [Link]

-

YouTube. How Can You Determine Fatty Acid Composition Using Gas Chromatography?. [Link]

-

Wikipedia. Organic acid anhydride. [Link]

- Google Patents.

-

Reddit. How to correctly storage Acetic Anhydride?. [Link]

-

PubMed. Fatty acid analysis by high resolution gas chromatography and mass spectrometry for clinical and experimental applications. [Link]

-

American Meat Science Association. Triglyceride and Fatty Acid Analysis by Gas Chromatography. [Link]

-

gmp-compliance.org. The International Pharmaceutical Excipients Council - Certificate of Analysis Guide. [Link]

-

Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?. [Link]

Sources

- 1. 2082-77-1 | MFCD00376031 | this compound [aaronchem.com]

- 2. This compound | C22H42O3 | CID 74961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Cas2082-77-1 - Boiling Point: 382.8a Cat760mmhg at Best Price in Handan | Handan Huajun Chemicals Co., Ltd. [tradeindia.com]

- 4. gmp-compliance.org [gmp-compliance.org]

- 5. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]

- 9. meatscience.org [meatscience.org]

- 10. Fatty acid analysis by high resolution gas chromatography and mass spectrometry for clinical and experimental applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. ineos.com [ineos.com]

- 13. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Mechanism of Acylation with Undecanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Undecanoic Anhydride in Modern Synthesis

This compound, the symmetrical anhydride of undecanoic acid, is a versatile and increasingly important reagent in organic synthesis.[1] Its long aliphatic chains impart unique solubility and lipophilicity to target molecules, a desirable trait in the development of pharmaceuticals, specialized polymers, and fragrance compounds.[1] As an acylating agent, it facilitates the introduction of the undecanoyl group onto a variety of nucleophilic substrates, including alcohols, amines, and aromatic rings. Understanding the nuanced mechanisms governing these transformations is paramount for optimizing reaction conditions, maximizing yields, and ensuring the synthesis of pure, well-characterized products.

This guide, intended for the discerning researcher, will provide a comprehensive exploration of the mechanistic pathways of acylation with this compound. We will delve into the uncatalyzed and catalyzed reactions, offering insights into the causal factors that dictate experimental design and outcomes.

Core Principles of Acylation with this compound

The fundamental reaction of this compound with a nucleophile (Nu-H) proceeds via a nucleophilic acyl substitution mechanism. The two carbonyl carbons of the anhydride are electrophilic centers, susceptible to attack by electron-rich species. The overall transformation results in the formation of an acylated product and a molecule of undecanoic acid as a byproduct.

Caption: General scheme of acylation using this compound.

The Uncatalyzed Acylation Mechanism

In the absence of a catalyst, the acylation of a nucleophile by this compound proceeds through a direct nucleophilic attack on one of the carbonyl carbons. This pathway is generally slower and often requires elevated temperatures.

The mechanism can be delineated into two principal steps:

-

Nucleophilic Attack: The lone pair of electrons on the nucleophile (e.g., the oxygen of an alcohol or the nitrogen of an amine) attacks one of the electrophilic carbonyl carbons of this compound. This leads to the formation of a tetrahedral intermediate.

-

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an undecanoate ion as a leaving group. A final deprotonation step, often by another molecule of the nucleophile or a weak base, yields the acylated product and undecanoic acid.

Caption: Simplified workflow of the uncatalyzed acylation mechanism.

The long alkyl chains of this compound can introduce steric hindrance, which may slow the reaction rate compared to smaller anhydrides like acetic anhydride. The choice of solvent is also critical; a solvent that can stabilize the charged transition state without interfering with the nucleophile is preferred.

Catalyzed Acylation: Enhancing Reactivity and Efficiency

To overcome the often sluggish nature of the uncatalyzed reaction, catalysts are frequently employed. These catalysts function by increasing the electrophilicity of the acylating agent or the nucleophilicity of the substrate.

Pyridine-Catalyzed Acylation

Pyridine is a commonly used basic catalyst in acylation reactions. Its primary role is twofold:

-

Activation of the Anhydride: Pyridine can act as a nucleophilic catalyst by attacking the carbonyl carbon of this compound to form a highly reactive N-undecanoylpyridinium ion. This intermediate is significantly more electrophilic than the anhydride itself.

-

Acid Scavenger: Pyridine also acts as a base to neutralize the undecanoic acid byproduct, preventing it from protonating the nucleophile and rendering it non-nucleophilic.

Caption: Catalytic cycle of pyridine in acylation with this compound.

4-Dimethylaminopyridine (DMAP): A Superior Nucleophilic Catalyst

4-Dimethylaminopyridine (DMAP) is a hypernucleophilic catalyst that significantly accelerates acylation reactions, often by orders of magnitude compared to pyridine. The electron-donating dimethylamino group at the 4-position of the pyridine ring enhances the nucleophilicity of the ring nitrogen.

The mechanism of DMAP catalysis is analogous to that of pyridine but with a much faster initial step:

-

Formation of the N-Acylpyridinium Intermediate: DMAP rapidly attacks the this compound to form the N-undecanoyl-4-dimethylaminopyridinium ion. This intermediate is even more reactive than the corresponding pyridinium ion due to the enhanced resonance stabilization provided by the dimethylamino group.

-

Acyl Group Transfer: The highly activated acyl group is then readily transferred to the nucleophile.

The use of only a catalytic amount of DMAP (typically 0.05–2 mol%) is sufficient to achieve high yields under mild conditions.

Caption: The highly efficient catalytic cycle of DMAP in acylation.

Friedel-Crafts Acylation with this compound

The Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring, forming an aryl ketone.[2] This electrophilic aromatic substitution reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

The mechanism involves the following key steps:

-

Formation of the Acylium Ion: The Lewis acid coordinates to one of the carbonyl oxygens of this compound, followed by cleavage of the C-O bond to generate a resonance-stabilized acylium ion (C₁₀H₂₁CO⁺). This highly electrophilic species is the active acylating agent.

-

Electrophilic Attack: The π-electrons of the aromatic ring attack the acylium ion, forming a σ-complex (arenium ion).

-

Deprotonation: A weak base removes a proton from the σ-complex, restoring the aromaticity of the ring and yielding the undecanoyl-substituted aromatic ketone.

A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, thus preventing polysubstitution.[2]

Caption: Key stages of the Friedel-Crafts acylation mechanism.

Experimental Protocols and Data

General Protocol for DMAP-Catalyzed Acylation of an Alcohol

This protocol provides a representative procedure for the efficient acylation of a primary alcohol with this compound using DMAP as a catalyst.

Materials:

-

This compound (1.2 equivalents)

-

Primary Alcohol (1.0 equivalent)

-

4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the primary alcohol (1.0 equiv.) in anhydrous DCM, add this compound (1.2 equiv.).

-

Add a catalytic amount of DMAP (0.1 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure undecanoate ester.

Comparative Data for Acylation of Alcohols with Long-Chain Anhydrides

While specific kinetic data for this compound is not extensively published, studies on similar long-chain anhydrides provide valuable insights into expected reactivity trends.

| Anhydride | Nucleophile | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Octanoic Anhydride | 1-Octanol | DMAP (cat.) | Dichloromethane | 25 | >95 | Generic Protocol |

| Lauric Anhydride | 1-Dodecanol | Pyridine | Toluene | 80 | ~90 | Inferred Data |

| Palmitic Anhydride | 1-Hexadecanol | None | Neat | 120 | Moderate | Inferred Data |

| This compound | Benzyl Alcohol | DMAP (cat.) | Dichloromethane | 25 | High | Expected Outcome |

Note: The yields and conditions for lauric and palmitic anhydrides are inferred from general principles of acylation and the known reactivity of long-chain anhydrides. The expected outcome for this compound is based on its structural similarity to other long-chain anhydrides and the high efficiency of DMAP catalysis.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₂O₃ | PubChem |

| Molecular Weight | 354.57 g/mol | PubChem |

| CAS Number | 2082-77-1 | Aaronchem[1] |

| Appearance | Solid | Inferred |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, Toluene) | General Knowledge |

Conclusion

This compound serves as a powerful tool for the introduction of long, lipophilic acyl chains into a diverse range of molecules. The efficiency of these acylation reactions can be dramatically enhanced through the use of nucleophilic catalysts such as pyridine and, most notably, DMAP, which proceed through highly reactive N-acylpyridinium intermediates. For aromatic substrates, the Friedel-Crafts acylation provides a direct route to aryl undecyl ketones. A thorough understanding of these mechanistic pathways is essential for researchers in drug development and materials science to harness the full potential of this compound in their synthetic endeavors. The choice of catalyst, solvent, and temperature must be carefully considered to achieve optimal yields and product purity, taking into account the steric and electronic properties of both the anhydride and the nucleophilic substrate.

References

-

Insight into the Mechanism of the Acylation of Alcohols with Acid Anhydrides Catalyzed by Phosphoric Acid Derivatives , PubMed, [Link]

-

Chemistry of Acid Anhydrides , Chemistry LibreTexts, [Link]

-

Undecanoic acid (FDB000700) , FooDB, [Link]

-

The reaction of acid anhydrides with water, alcohols and phenol , Chemguide, [Link]

-

Undecylic acid , Wikipedia, [Link]

-

Undecanoic Acid , PubChem, [Link]

-

This compound , PubChem, [Link]

-

Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate , MDPI, [Link]

-

Friedel Crafts Acylation And Alkylation Reaction , BYJU'S, [Link]

-

Acylation by Anhydrides and Esters , YouTube, [Link]

-

Friedel-Crafts Acylation , Organic Chemistry Portal, [Link]

-

Reactivity of Anhydrides , Chemistry LibreTexts, [Link]

-

O-Acetylation using acetic anhydride in pyridine , Glycoscience Protocols, [Link]

-

The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study , ScholarWorks @ UTRGV, [Link]

-

Acid Anhydrides React with Amines to Form Amides , Chemistry LibreTexts, [Link]

-

The reactions of acid anhydrides with ammonia and primary amines , Chemguide, [Link]

-

Acyl Chlorides and Acid Anhydrides , chemrevise, [Link]

-

How can I get acetylation with acetic anhydride and prydine? , ResearchGate, [Link]

-

Ester synthesis by acylation , Organic Chemistry Portal, [Link]

-

Friedel–Crafts reaction , Wikipedia, [Link]

-

What is the role of pyridine in the acylation of a class 12 chemistry CBSE , Vedantu, [Link]

-

The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine) , ResearchGate, [Link]

-

Kinetics of Cellulose Acylation with Carboxylic Anhydrides and N-acylimidazoles in Ionic Liquid/Molecular Solvent Mixtures: Relevance to the Synthesis of Mixed Cellulose Esters , ResearchGate, [Link]

-

First-order kinetic plot for reaction of propionic anhydride at 90 ¡C. , ResearchGate, [Link]

-

Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst , Sci-Hub, [Link]

-

Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound , MDPI, [Link]

-

Acylation of amines with different anhydrides. , ResearchGate, [Link]

-

Organic Chemistry Friedel-Crafts Acylation of Anisole , YouTube, [Link]

-

How to Effectively Utilize Anhydrides in Organic Synthesis: A Comprehensive Guide for Achieving Optimal Results , Longdom, [Link]

-

Spectroscopy of Carboxylic Acid Derivatives , Chemistry LibreTexts, [Link]

-

Friedel-Crafts Acylation of Anisole , Course Hero, [Link]

-

Evaluation of esterification routes for long chain cellulose esters , PMC, [Link]

-

Spectroscopy of Carboxylic Acid Derivatives , Oregon State University, [Link]

-

7.4 Esters and Amides – Introductory Organic Chemistry , Open Oregon Educational Resources, [Link]

Sources

Introduction: The Role and Reactivity of Undecanoic Anhydride

An In-Depth Technical Guide to the Fundamental Reactions of Undecanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This compound, with the molecular formula C₂₂H₄₂O₃, is a symmetrical carboxylic anhydride derived from undecanoic acid.[1] As a versatile and reactive acylating agent, it serves as a cornerstone in synthetic organic chemistry for introducing the 11-carbon undecanoyl moiety into a wide array of molecules.[2] Its utility is particularly pronounced in the synthesis of pharmaceuticals, fragrances, and specialty polymers where the modification of molecular structure is critical for enhancing material properties or biological activity.[2]

The core of this compound's reactivity lies in the two electrophilic carbonyl carbons and the excellent leaving group potential of the undecanoate anion. This structure makes it highly susceptible to nucleophilic acyl substitution, a foundational reaction class that underpins its most important transformations.[3][4] Unlike more aggressive acylating agents like acyl chlorides, this compound offers a more moderate reactivity profile, which can be advantageous in complex syntheses requiring greater selectivity.[5][6] This guide provides a detailed exploration of the fundamental reactions of this compound, complete with mechanistic insights, validated experimental protocols, and an overview of its synthesis and applications.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Undecanoyl undecanoate |

| CAS Number | 2082-77-1[1] |

| Molecular Formula | C₂₂H₄₂O₃[1][2] |

| Molecular Weight | 354.57 g/mol [1][2] |

| Appearance | Varies; often a liquid or low-melting solid |

The Mechanism of Nucleophilic Acyl Substitution

The reactions of this compound are predominantly governed by the nucleophilic acyl substitution mechanism.[7][8] This two-step process is fundamental to understanding its transformations.

-

Nucleophilic Attack: A nucleophile (e.g., water, alcohol, amine) attacks one of the electrophilic carbonyl carbons of the anhydride. This breaks the π bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.[7][9]

-

Leaving Group Elimination: The tetrahedral intermediate is transient. The carbonyl group reforms by expelling the undecanoate anion (CH₃(CH₂)₉COO⁻) as a leaving group. The undecanoate ion is a relatively stable, resonance-stabilized species, making this step favorable. If the initial nucleophile was neutral, a final deprotonation step yields the neutral product.[7][9]

Caption: Reaction pathway for the hydrolysis of this compound.

Experimental Protocol: Hydrolysis of this compound

This protocol demonstrates the conversion of the anhydride to its corresponding carboxylic acid, a process that must be understood to be avoided in other syntheses.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10 g, 28.1 mmol).

-

Reagents: Add a mixture of water (20 mL) and tetrahydrofuran (THF, 20 mL) to the flask. The THF is used to improve solubility.

-